SHP099

描述

属性

IUPAC Name |

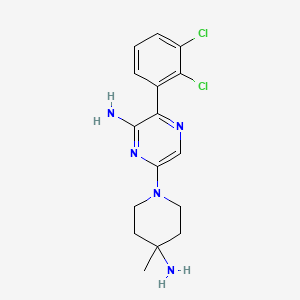

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUFCDOEKKVKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of SHP099 in the RAS-ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of SHP099, a pioneering allosteric inhibitor of the protein tyrosine phosphatase SHP2. It covers the inhibitor's mechanism of action, its effects on the RAS-ERK signaling cascade, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction: SHP2 as a Therapeutic Target

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase crucial for intracellular signaling.[1][2] While phosphatases are often considered tumor suppressors, SHP2 is a notable exception and was the first identified oncogenic tyrosine phosphatase.[2] It is a key positive regulator of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and survival.[2][3] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and various cancers, including leukemia and lung cancer.[1][2] Consequently, inhibiting SHP2's activity has emerged as a promising therapeutic strategy for cancers driven by hyperactive receptor tyrosine kinase (RTK) signaling.[1][2]

The Role of SHP2 in the RAS-ERK Pathway

SHP2's function in promoting RAS-ERK signaling is multifaceted. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2. This complex recruits the guanine nucleotide exchange factor SOS1, which activates RAS by catalyzing the exchange of GDP for GTP.

SHP2 is recruited to phosphorylated RTKs or associated scaffolding proteins (like Gab1/2) via its two SH2 domains.[4] This recruitment serves two primary purposes:

-

Relieving Autoinhibition: In its inactive state, SHP2's N-terminal SH2 domain physically blocks the catalytic protein tyrosine phosphatase (PTP) domain. Binding to phosphotyrosine motifs on activated RTKs or scaffolds induces a conformational change that releases this autoinhibition, activating SHP2's phosphatase activity.[5][6]

-

Sustaining RAS Activation: Once active, SHP2 dephosphorylates specific substrates to prolong RAS signaling. A key mechanism involves dephosphorylating binding sites on docking proteins (e.g., Gab1) that would otherwise recruit RAS GTPase-activating proteins (RasGAPs), which are negative regulators that promote RAS inactivation.[4] By removing these inhibitory signals, SHP2 ensures sustained activation of RAS and the downstream ERK cascade.[4]

This compound: An Allosteric Mechanism of Inhibition

Developing specific inhibitors for the catalytic sites of phosphatases has been historically challenging due to high structural homology across the PTP family. This compound circumvents this by acting via an allosteric mechanism.[5]

Structural studies have revealed that this compound binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1][5] This binding occurs when SHP2 is in its basal, auto-inhibited conformation. This compound essentially acts as a "molecular glue," stabilizing and locking the enzyme in this inactive state.[1][5] By preventing the conformational change required for catalytic activation, this compound effectively blocks SHP2's function, regardless of upstream RTK activation.[2] This allosteric approach provides high potency and selectivity for SHP2.[1][]

Quantitative Data and Efficacy

This compound demonstrates high potency in both biochemical and cellular assays. Its inhibitory effects are most pronounced in cancer cell lines that are dependent on RTK signaling and are wild-type for downstream components like KRAS or BRAF.[5]

Table 1: Biochemical Potency of this compound

| Target Enzyme | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| SHP2 (wild-type) | 0.071 | Cell-free phosphatase assay | [1][2][8][9] |

| SHP2 (wild-type) | 0.690 | Allosteric inhibition assay | [10] |

| SHP2 (E76K mutant) | 2.896 | Allosteric inhibition assay | [10] |

| SHP1 | No activity | Cell-free phosphatase assay |[8] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | Endpoint | Reference |

|---|---|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.32 | Cell Growth | [10] |

| TF-1 | Erythroleukemia | - | 1.73 | Cell Growth | [10] |

| KYSE-520 | Esophageal Squamous Carcinoma | FGFR2 Amplification | ~0.1 | p-ERK Inhibition | [1] |

| HCC827 | Non-Small Cell Lung Cancer | EGFR del | ~1.0 | Cell Viability |[1] |

In vivo, this compound has been shown to be orally bioavailable and effective at suppressing tumor growth in mouse xenograft models of RTK-driven cancers.[1][2][5] For instance, daily oral dosing led to significant tumor growth inhibition and reduction of p-ERK levels in relevant models.[1][5]

Detailed Experimental Protocols

The characterization of this compound involves several key experimental methodologies.

5.1. SHP2 Phosphatase Activity Assay (Biochemical IC50)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified SHP2 protein.

-

Principle: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used.[11][12] When SHP2 dephosphorylates DiFMUP, it produces a fluorescent product (DiFMU), which can be measured.

-

Protocol Outline:

-

Reagents: Recombinant full-length SHP2 protein, DiFMUP substrate, assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2).

-

Procedure: a. Serially dilute this compound in DMSO and add to wells of a 96- or 384-well plate. b. Add SHP2 protein to the wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the DiFMUP substrate. d. Incubate at a controlled temperature (e.g., 37°C) for 20-30 minutes.[13] e. Measure fluorescence intensity using a plate reader (e.g., excitation 350-360 nm, emission 450-460 nm).[11][12][13]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

-

5.2. Cellular p-ERK Inhibition Assay (Western Blot)

This assay measures the effect of this compound on the downstream signaling cascade within cancer cells.

-

Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK), a direct downstream target of the SHP2-regulated pathway, relative to total ERK levels.

-

Protocol Outline:

-

Cell Culture: Plate RTK-dependent cancer cells (e.g., KYSE-520, HCC827) and grow to 70-80% confluency.

-

Treatment: Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-4 hours). In some cases, cells are serum-starved and then stimulated with a growth factor (e.g., EGF, FGF) to synchronously activate the pathway.[14]

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). b. Incubate with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK levels to determine the extent of pathway inhibition.

-

Conclusion

This compound is a highly potent and selective allosteric inhibitor of SHP2. It functions by locking the phosphatase in its closed, auto-inhibited conformation, thereby preventing its activation and downstream signaling to the RAS-ERK pathway. This mechanism has proven effective for inhibiting the proliferation of cancer cells driven by aberrant receptor tyrosine kinase activity. The data and protocols described herein provide a comprehensive foundation for researchers and drug developers working on SHP2 inhibition and the broader field of RAS-ERK pathway targeted therapies.

References

- 1. sellerslab.org [sellerslab.org]

- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular functions of Shp2 in the Ras/Mitogen-activated protein kinase (ERK1/2) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. tenovapharma.com [tenovapharma.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]

allosteric inhibition of SHP2 by SHP099

An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways.[1] As a key downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is a component of the RAS-extracellular signal-regulated kinase (ERK) signaling cascade.[1] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in various cancers, including leukemia and several solid tumors.[1] this compound is a first-in-class, potent, and orally bioavailable small-molecule allosteric inhibitor of SHP2.[1] It functions by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[1][2] this compound binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][3] This guide provides a comprehensive technical overview of the biochemical, cellular, and in vivo properties of this compound, along with detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity and pharmacological properties of this compound have been extensively characterized. The following tables summarize the key quantitative data from biochemical, cellular, and in vivo studies.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC₅₀ | Binding Affinity (K D ) | Notes |

| SHP2 (Wild-Type) | Biochemical Phosphatase Assay | 71 nM [4][5] | 30.5 µM SHP2 titrated with 320 µM this compound (ITC)[6] | Highly potent and selective for SHP2 over its closest homolog, SHP1.[4] |

| SHP2 D61Y Mutant | Biochemical Phosphatase Assay | 1.241 µM [7][8] | - | Mutant associated with Noonan syndrome. |

| SHP2 E69K Mutant | Biochemical Phosphatase Assay | 0.416 µM [7][8] | - | Leukemia-associated mutant; sensitive to this compound.[9] |

| SHP2 A72V Mutant | Biochemical Phosphatase Assay | 1.968 µM [7][8] | - | Mutant associated with Noonan syndrome. |

| SHP2 E76K Mutant | Biochemical Phosphatase Assay | 2.896 µM [7][8] | 82 µM SHP2 titrated with 800 µM this compound (ITC)[6] | Oncogenic mutant; shows reduced sensitivity to this compound.[10][11] |

| SHP1 | Biochemical Phosphatase Assay | No activity [4] | - | Demonstrates high selectivity of this compound. |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Assay Type | IC₅₀ | Notes |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | p-ERK Inhibition | ~0.25 µM [4] | SHP2-dependent cell line. |

| Cell Proliferation | 1.4 µM [4] | Demonstrates anti-proliferative effects. | ||

| MDA-MB-468 | Triple-Negative Breast Cancer | p-ERK Inhibition | ~0.25 µM [4] | SHP2-dependent cell line. |

| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | 0.32 µM [7] | Sensitive to this compound-mediated growth inhibition. |

| TF-1 | Erythroleukemia | Cell Proliferation | 1.73 µM [7] | Demonstrates anti-proliferative effects. |

| 4T1 | Mouse Breast Cancer | Cell Proliferation | 119.3 µM [7] | - |

| ASPC1 | Pancreatic Cancer | Cell Proliferation | 64.04 µM [7] | - |

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Species | Model | Value / Result |

| Oral Bioavailability (F) | Mouse | - | 46% [4] |

| Oral Exposure | Mouse | - | 565 µM/h (at 5 mg/kg PO)[4] |

| p-ERK Inhibition | Nude Mice | KYSE-520 Xenograft | 50-70% reduction when unbound plasma concentration > cellular IC₅₀.[12] |

| Antitumor Efficacy (T/C %) | Nude Rats | KYSE-520 Xenograft | 70% at 8 mg/kg qd[12] |

| 14% at 25 mg/kg qd[12] | |||

| 18% at 75 mg/kg q2d[12] |

T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Mechanism of Action and Signaling Pathways

This compound's mechanism is distinct from traditional active-site inhibitors. It stabilizes the natural, auto-inhibited conformation of SHP2, acting as a "molecular glue".[1][13] This prevents the N-SH2 domain from unblocking the PTP catalytic site, thus keeping the enzyme in an inactive state.

References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]

- 3. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Exploring the dynamic mechanism of allosteric drug this compound inhibiting SHP2E69K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

SHP099 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHP099, a pioneering allosteric inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. This guide details the structure-activity relationship (SAR), mechanism of action, and key experimental methodologies associated with this compound, serving as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to SHP2 and the Allosteric Inhibitor this compound

The protein tyrosine phosphatase SHP2 is a crucial enzyme in signal transduction pathways downstream of various receptor tyrosine kinases (RTKs). It plays a significant role in regulating cell growth, proliferation, and survival, primarily through the activation of the RAS-ERK signaling cascade.[1] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors, making it a high-priority target for therapeutic intervention.[1]

Historically, developing selective phosphatase inhibitors has been challenging due to the highly conserved and positively charged nature of the catalytic active site.[2] The discovery of this compound represented a landmark achievement, as it was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][] Unlike competitive inhibitors that target the active site, this compound binds to a novel allosteric pocket, offering a new paradigm for phosphatase drug discovery.

Mechanism of Action

This compound's inhibitory action is not achieved by blocking the catalytic site directly. Instead, it functions as a "molecular glue," stabilizing SHP2 in its natural, auto-inhibited conformation.[4][5] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the protein tyrosine phosphatase (PTP) domain's active site. This compound binds to a "tunnel" formed at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1][6] This concurrent binding locks the enzyme in this closed, inactive state, preventing its activation and downstream signaling.[1]

Caption: Mechanism of this compound allosteric inhibition of SHP2.

Structure-Activity Relationship (SAR) and Quantitative Data

This compound is a potent inhibitor of wild-type SHP2 with a reported IC50 value of approximately 0.07 µM.[1][] Its efficacy is, however, reduced against certain gain-of-function mutants that destabilize the auto-inhibited conformation, as the allosteric binding site is only present in the closed form.[5] Extensive medicinal chemistry efforts have explored the SAR of the this compound scaffold to improve potency and drug-like properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | Reference |

| SHP2 (Wild-Type) | Biochemical | 0.071 | [1] |

| SHP2 (Wild-Type) | Biochemical | 0.690 | [7] |

| SHP2 (D61Y Mutant) | Biochemical | 1.241 | [7] |

| SHP2 (E69K Mutant) | Biochemical | 0.416 | [7] |

| SHP2 (A72V Mutant) | Biochemical | 1.968 | [7] |

| SHP2 (E76K Mutant) | Biochemical | 2.896 | [7] |

| SHP1 | Biochemical | >100 (Inactive) | [8] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Cellular Effect | EC50 / IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | Growth Inhibition | 0.32 | [7] |

| TF-1 | Erythroleukemia | Growth Inhibition | 1.73 | [7] |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | Proliferation Inhibition | 1.4 | [9] |

| U2OS (RAS-mutated) | Osteosarcoma | Proliferation Inhibition | ~23 | [10] |

Studies on this compound analogs have revealed key structural interactions. For example, the discovery of PB17-026-01 (IC50 = 38.9 nM) highlighted different hydrogen bonding patterns within the allosteric pocket. While this compound forms a hydrogen bond with the residue E250, PB17-026-01 establishes a new hydrogen bond with T253, demonstrating that alternative interactions within the pocket can be exploited to enhance potency.[6]

Downstream Signaling Pathway Modulation

This compound exerts its anti-proliferative effects primarily by suppressing the RAS-ERK (MAPK) signaling pathway, a central driver of cancer cell growth.[1] By locking SHP2 in an inactive state, this compound prevents the dephosphorylation of key regulatory proteins, thereby inhibiting the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This leads to decreased cell proliferation and, in some contexts, apoptosis.[11][12]

Caption: this compound inhibits the SHP2-mediated activation of the RAS-ERK pathway.

Experimental Protocols

This section details representative protocols for key assays used to characterize this compound and similar allosteric inhibitors.

Biochemical SHP2 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on SHP2's enzymatic activity.

-

Principle: A dually phosphorylated peptide from the Insulin Receptor Substrate 1 (IRS-1) is used to activate the auto-inhibited wild-type SHP2 enzyme.[13] The activated enzyme then dephosphorylates a fluorescent substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Inhibition is measured by a decrease in the fluorescent signal.[9]

-

Reagents:

-

Recombinant full-length SHP2 enzyme

-

IRS-1 activating peptide (e.g., IRS1_pY1172(dPEG8)pY1222)

-

DiFMUP substrate

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT, pH 7.2)

-

Quenching solution (e.g., 160 µM bpV(Phen))

-

This compound or test compound in DMSO

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, add SHP2 enzyme (final concentration ~0.5 nM) and the IRS-1 activating peptide (final concentration ~0.5 µM).

-

Add the diluted this compound or control (DMSO vehicle) to the wells and incubate for 30-60 minutes at room temperature to allow compound binding.

-

Initiate the enzymatic reaction by adding DiFMUP substrate.

-

Incubate for 30 minutes at 25°C.

-

Stop the reaction by adding the quenching solution.

-

Measure fluorescence using a microplate reader (Excitation: 340 nm, Emission: 450 nm).

-

Calculate percent inhibition relative to DMSO controls and determine the IC50 value from a dose-response curve.

-

Caption: Workflow for a biochemical SHP2 inhibition assay.

Cellular Thermal Shift Assay (CETSA)

This assay confirms that a compound directly binds to its target protein within intact cells.

-

Principle: Ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or an enzyme fragment complementation assay.[5][14]

-

Reagents & Equipment:

-

HEK293T or other suitable cells expressing the target protein.

-

This compound or test compound in DMSO.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

PCR thermocycler for heating.

-

Equipment for protein quantification (e.g., Western blot apparatus or plate reader for complementation assays).

-

-

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or DMSO vehicle control for 1 hour.

-

Harvest and wash the cells, then resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

-

Separate soluble proteins from precipitated aggregates by centrifugation.

-

Analyze the amount of soluble SHP2 in the supernatant by Western blot or other detection methods.

-

Plot the amount of soluble protein versus temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[5]

-

In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of a compound in a living animal model.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Materials & Methods:

-

Immunocompromised mice (e.g., BALB/c nude).

-

Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520).

-

This compound formulated for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of each mouse.

-

Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, this compound 30 mg/kg, this compound 100 mg/kg).

-

Administer this compound or vehicle daily via oral gavage.[9]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor animal body weight as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis (e.g., measuring p-ERK levels).[9][15]

-

Conclusion

This compound has been instrumental in validating SHP2 as a druggable cancer target and has paved the way for a new class of allosteric inhibitors. Its mechanism of stabilizing the auto-inhibited conformation provides a blueprint for developing highly selective phosphatase inhibitors. The extensive structure-activity relationship data, coupled with detailed biochemical and cellular characterization, underscores its importance as both a chemical probe and a foundational molecule for second-generation therapeutics. The methodologies described herein represent the standard for evaluating novel SHP2 inhibitors, ensuring robust and reproducible data for advancing promising compounds toward clinical development.

References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]

- 2. researchgate.net [researchgate.net]

- 4. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. lifetechindia.com [lifetechindia.com]

- 10. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]

- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

The Discovery and Development of SHP099: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SHP099, a pioneering allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a validated target in oncology. This document details the key experiments that elucidated the unique inhibitory mechanism of this compound and established its therapeutic potential. Quantitative data from biochemical and cellular assays, as well as in vivo efficacy studies, are presented in a structured format. Detailed experimental protocols for foundational assays are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex biological processes involved.

Introduction

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] It is a key regulator of cell growth, proliferation, differentiation, and survival.[4] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia, lung cancer, and breast cancer.[5] For years, the development of SHP2 inhibitors was hampered by the highly conserved and positively charged active site of protein tyrosine phosphatases, making it challenging to achieve selectivity and drug-like properties.

A breakthrough occurred in 2016 when Novartis scientists reported the discovery of this compound, the first potent and selective allosteric inhibitor of SHP2.[5][6] Unlike traditional active-site inhibitors, this compound targets a novel binding pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[5][6] This unique mechanism of action stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[5][6] This discovery has paved the way for a new class of cancer therapeutics targeting SHP2.

Mechanism of Action

SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain binds to the PTP domain, blocking the active site.[7] Upon binding of phosphotyrosine-containing proteins to the SH2 domains, a conformational change occurs, releasing the auto-inhibition and activating the phosphatase.

This compound functions as a "molecular glue," binding to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains in the inactive conformation.[5][6][8] This binding stabilizes the auto-inhibited state of SHP2, preventing the conformational change required for its activation.[5][6] By locking SHP2 in this closed state, this compound effectively inhibits its phosphatase activity and downstream signaling, primarily through the RAS-ERK pathway.[5][9]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Activity of this compound

| Target | IC50 (µM) | Assay Conditions | Reference |

| SHP2 (Wild-Type) | 0.071 | Cell-free phosphatase assay | [6][10] |

| SHP1 | No significant activity | Cell-free phosphatase assay | [10] |

| SHP2 D61Y | 1.241 | Allosteric inhibition assay | [11] |

| SHP2 E69K | 0.416 | Allosteric inhibition assay | [11] |

| SHP2 A72V | 1.968 | Allosteric inhibition assay | [11] |

| SHP2 E76K | 2.896 | Allosteric inhibition assay | [11] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) for Cell Growth | IC50 (µM) for p-ERK Inhibition | Reference |

| KYSE520 | Esophageal Squamous Cell Carcinoma | ~1.0 | ~0.25 | [12] |

| MDA-MB-468 | Breast Cancer | ~1.0 | ~0.25 | [12] |

| MV4-11 | Acute Myeloid Leukemia | 0.32 | Not Reported | [11] |

| TF-1 | Erythroleukemia | 1.73 | Not Reported | [11] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| KYSE520 | Esophageal Squamous Cell Carcinoma | 75 mg/kg, oral, daily | Significant tumor growth inhibition | [10] |

| BHY | Head and Neck Squamous Cell Carcinoma | 75 mg/kg, oral, 6 days/week | Significant tumor growth inhibition | [13] |

| HSC-4 | Head and Neck Squamous Cell Carcinoma | 75 mg/kg, oral, 6 days/week | Significant tumor growth inhibition | [13] |

| B16F10 | Melanoma | 100 mg/kg, oral, daily | Reduced tumor growth | [14] |

Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro potency of this compound against SHP2.

Materials:

-

Recombinant full-length human SHP2 protein

-

SHP2-activating peptide (e.g., dually phosphorylated IRS-1 peptide)

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

-

This compound compound series

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add this compound dilutions.

-

Add the SHP2-activating peptide to all wells except the negative control.

-

Add recombinant SHP2 enzyme to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for 30 minutes to allow compound binding and enzyme activation.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30-60 minutes.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular p-ERK Immunoblotting Assay

This protocol describes the detection of phosphorylated ERK (p-ERK) levels in cancer cells treated with this compound by Western blotting.

Materials:

-

Cancer cell line (e.g., KYSE520, MDA-MB-468)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 2 hours).

-

Lyse the cells on ice with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Acquire images using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize p-ERK levels to total ERK and a loading control.

Cell Viability Assay (Crystal Violet)

This protocol provides a method to assess the effect of this compound on the viability of adherent cancer cells.

Materials:

-

Adherent cancer cell line

-

Cell culture medium

-

This compound

-

96-well plates

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

10% Acetic Acid

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Gently wash the cells with PBS.

-

Fix the cells with methanol for 15 minutes.

-

Stain the cells with Crystal Violet Staining Solution for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation (e.g., KYSE520)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control orally at the specified dose and schedule.

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Compare the tumor growth curves between the treatment and control groups to assess efficacy.

Signaling Pathways

SHP2 is a central hub in various signaling cascades. Its inhibition by this compound has profound effects on these pathways, most notably the RAS-ERK pathway.

Clinical Development

While this compound itself has primarily been a preclinical tool compound, its discovery has led to the development of clinically investigated SHP2 inhibitors. TNO155, a derivative of this compound developed by Novartis, has entered clinical trials.[6] These trials are evaluating the safety, tolerability, and efficacy of TNO155 as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.

Key clinical trials for TNO155 include:

-

NCT03114319: A Phase 1 dose-escalation and expansion study of TNO155 in patients with advanced solid tumors.[9]

-

NCT04000529: A Phase 1b study of TNO155 in combination with spartalizumab (an anti-PD-1 antibody) or ribociclib (a CDK4/6 inhibitor) in selected malignancies.[1][4]

These ongoing clinical investigations will be crucial in determining the therapeutic utility of SHP2 inhibition in cancer treatment.

Conclusion

The discovery of this compound represents a landmark achievement in the field of phosphatase-targeted drug discovery. Its novel allosteric mechanism of action provided a viable strategy to selectively inhibit SHP2, a previously challenging target. The extensive preclinical characterization of this compound has not only elucidated the critical role of SHP2 in oncogenic signaling but has also laid the foundation for the clinical development of a new class of targeted cancer therapies. The ongoing clinical trials of SHP2 inhibitors hold the promise of delivering new treatment options for patients with a variety of cancers. This technical guide provides a foundational resource for researchers and drug developers working to further advance the field of SHP2-targeted therapeutics.

References

- 1. Clinical Trial: NCT04000529 - My Cancer Genome [mycancergenome.org]

- 2. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 6. Clinical Trial: NCT03114319 - My Cancer Genome [mycancergenome.org]

- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]

The Allosteric Inhibitor SHP099: A Technical Guide to its Effects on Receptor Tyrosine Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHP099 is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs). By stabilizing SHP2 in an inactive conformation, this compound effectively attenuates the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on various RTK signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its investigation.

Introduction: SHP2 as a Key Node in RTK Signaling

Receptor tyrosine kinases are a large family of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, including the adapter protein Grb2. Grb2, in complex with the guanine nucleotide exchange factor Son of Sevenless (SOS), is recruited to the activated RTK. SHP2 is also recruited to the plasma membrane, where it dephosphorylates specific substrates, leading to the full activation of RAS. Activated RAS (RAS-GTP) then initiates a downstream signaling cascade, primarily through the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[1][2]

Mutations or overexpression of RTKs are common drivers of oncogenesis. Consequently, targeting RTK signaling with tyrosine kinase inhibitors (TKIs) has been a successful therapeutic strategy. However, both intrinsic and acquired resistance to TKIs frequently emerge, often through the activation of bypass signaling pathways that reconverge on the MAPK cascade. SHP2, acting as a central hub for signals from numerous RTKs, has emerged as a compelling therapeutic target to overcome TKI resistance and to inhibit the growth of RTK-driven cancers.[3][4]

Mechanism of Action of this compound

This compound is a first-in-class, orally bioavailable, allosteric inhibitor of SHP2.[5] Unlike active-site inhibitors, this compound binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[3][5] This binding stabilizes SHP2 in its closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of substrates.[5] This allosteric mechanism of inhibition confers high selectivity for SHP2 over other protein tyrosine phosphatases.[]

dot

Figure 1: Mechanism of this compound allosteric inhibition of SHP2.

Effect of this compound on RTK Signaling Pathways

This compound has been shown to inhibit signaling downstream of a variety of RTKs, including EGFR, FGFR, PDGFR, and others. The primary consequence of SHP2 inhibition by this compound is the suppression of the RAS-ERK pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

In EGFR-driven cancer cells, this compound effectively blocks EGF-stimulated ERK phosphorylation.[7] It has also been shown to overcome acquired resistance to EGFR inhibitors. For instance, in non-small cell lung cancer (NSCLC) models with acquired resistance to osimertinib, the combination of osimertinib and this compound leads to a more profound and sustained inhibition of ERK signaling compared to either agent alone.[3][4]

Fibroblast Growth Factor Receptor (FGFR) Signaling

While FGFR-driven cancers are dependent on SHP2, they have shown a degree of resistance to this compound compared to EGFR-driven cancers.[8] This resistance is attributed to a rapid feedback activation of FGFR upon SHP2 inhibition, leading to a rebound in ERK phosphorylation.[8] However, combining this compound with an FGFR inhibitor can overcome this resistance and lead to synergistic anti-tumor effects.[9]

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

In glioblastoma models driven by PDGFRα activation, this compound significantly inhibits PDGF-A-stimulated ERK1/2 phosphorylation and cell proliferation.[10] Notably, this compound does not appear to affect Akt phosphorylation in this context, highlighting its specific impact on the RAS-ERK axis downstream of PDGFRα.[10]

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Shp-2 is critical for ERK and metabolic engagement downstream of IL-15 receptor in NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sellerslab.org [sellerslab.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Allosteric Modulator SHP099: A Technical Guide to its Biochemical and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP099 is a pioneering, potent, and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As the first-in-class molecule to demonstrate the viability of targeting an allosteric site on SHP2, this compound has become an invaluable tool for interrogating the role of this critical phosphatase in cell signaling and a promising therapeutic candidate for a range of human cancers. This technical guide provides an in-depth overview of the biochemical and cellular activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its mechanism of action.

Biochemical Activity of this compound

This compound exerts its inhibitory effect through a novel allosteric mechanism. It binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of target substrates.

Quantitative Biochemical Data

The inhibitory potency of this compound has been characterized in various biochemical assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (µM) | Reference |

| SHP2 (Wild-Type) | Biochemical Phosphatase Assay | 0.071 | [1][2] |

| SHP2 (Wild-Type) | Biochemical Phosphatase Assay | 0.690 | [3] |

| SHP2 (D61Y Mutant) | Biochemical Phosphatase Assay | 1.241 | [3] |

| SHP2 (E69K Mutant) | Biochemical Phosphatase Assay | 0.416 | [3] |

| SHP2 (A72V Mutant) | Biochemical Phosphatase Assay | 1.968 | [3] |

| SHP2 (E76K Mutant) | Biochemical Phosphatase Assay | 2.896 | [3] |

| SHP1 | Biochemical Phosphatase Assay | No activity | [2] |

Table 1: In vitro inhibitory activity of this compound against wild-type and mutant SHP2.

Cellular Activity of this compound

In a cellular context, this compound effectively suppresses the RAS-ERK signaling pathway, which is a critical driver of cell proliferation and survival in many cancers. By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling nodes upstream of RAS, leading to the downregulation of phosphorylated ERK (p-ERK).

Quantitative Cellular Data

The anti-proliferative effects of this compound have been demonstrated across a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.32 | [3] |

| TF-1 | Erythroleukemia | 1.73 | [3] |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | 1.4 | [2] |

Table 2: Anti-proliferative activity of this compound in cancer cell lines.

| Parameter | Value | Reference |

| Cellular EC50 for p-ERK inhibition | 4.2 µM | [4] |

Table 3: Cellular target engagement of this compound.

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-ERK signaling pathway and the mechanism of inhibition by this compound.

Caption: SHP2's role in the RAS-ERK pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Phosphatase Activity Assay (Fluorescence-Based)

This assay measures the enzymatic activity of SHP2 by monitoring the fluorescence generated from the dephosphorylation of a substrate.

Workflow:

Caption: Workflow for a fluorescence-based SHP2 biochemical assay.

Detailed Protocol:

-

Reagents:

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[4]

-

SHP2 Enzyme: Recombinant human SHP2.

-

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Inhibitor: this compound dissolved in DMSO.

-

Activating Peptide: Dually phosphorylated IRS-1 peptide for wild-type SHP2 activation.[4]

-

-

Procedure: a. Prepare a SHP2 working solution at a final concentration of 0.5 nM in the assay buffer. For wild-type SHP2, pre-incubate with 500 nM of the dually phosphorylated IRS-1 peptide for 20 minutes at room temperature to activate the enzyme.[4][5] b. Prepare serial dilutions of this compound in DMSO. c. In a 384-well black microplate, dispense 20 µL of the SHP2 working solution to each well.[4] d. Add this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature. e. Prepare a DiFMUP substrate solution in the assay buffer. f. Initiate the enzymatic reaction by adding 5 µL of the DiFMUP solution to each well.[4] g. Immediately measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~450 nm.[6] h. Monitor the reaction kinetically or read at a fixed time point. i. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the binding kinetics and affinity of this compound to SHP2 in real-time.

Workflow:

Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) assay.

Detailed Protocol:

-

Reagents and Materials:

-

SPR Instrument (e.g., Biacore).

-

Sensor Chip (e.g., CM5).

-

Immobilization Buffers and Reagents (e.g., Amine coupling kit: NHS, EDC, ethanolamine).

-

Running Buffer (e.g., HBS-EP+).

-

Ligand: Recombinant SHP2.

-

Analyte: this compound.

-

-

Procedure: a. Equilibrate the SPR instrument with running buffer. b. Activate the sensor chip surface using a standard amine coupling procedure with NHS and EDC. c. Immobilize SHP2 onto the activated sensor chip surface to a desired response unit (RU) level. d. Deactivate any remaining active esters on the surface with ethanolamine. e. Prepare a series of this compound dilutions in running buffer. f. Inject the this compound solutions over the SHP2-immobilized surface and a reference flow cell (without SHP2 or with an irrelevant protein). g. Monitor the association (binding) of this compound to SHP2 in real-time. h. After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-SHP2 complex. i. Regenerate the sensor surface if necessary, using a suitable regeneration solution. j. Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Western Blot Assay for p-ERK Inhibition

This assay quantifies the inhibition of the RAS-ERK pathway by measuring the levels of phosphorylated ERK in cell lysates.

Workflow:

Caption: Workflow for a Western Blot assay to measure p-ERK levels.

Detailed Protocol:

-

Reagents and Materials:

-

Cell culture medium and supplements.

-

Cancer cell line of interest (e.g., KYSE-520).

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[1]

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (T202/Y204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time. c. Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[1] d. Clarify the lysates by centrifugation and collect the supernatant. e. Determine the protein concentration of each lysate. f. Prepare protein samples by mixing with Laemmli sample buffer and boiling. g. Separate equal amounts of protein from each sample by SDS-PAGE. h. Transfer the separated proteins to a PVDF or nitrocellulose membrane. i. Block the membrane with blocking buffer for 1 hour at room temperature. j. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. k. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. l. Wash the membrane again with TBST. m. Detect the signal using a chemiluminescent substrate and an imaging system. n. To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total ERK.

Conclusion

This compound has been instrumental in validating SHP2 as a druggable target in oncology. Its well-defined allosteric mechanism of action, coupled with its potent biochemical and cellular activity, makes it a powerful tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this important molecule.

References

- 1. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]

- 2. cdn.origene.com [cdn.origene.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

The Selectivity Profile of SHP099: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the selectivity profile of SHP099, the first-in-class, potent, and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). Understanding the precise molecular interactions and selectivity of this compound is critical for its application in preclinical research and clinical development, particularly in the context of oncology and immune-oncology.

Executive Summary

This compound is a highly selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[1][] It operates through an allosteric mechanism, stabilizing SHP2 in a closed, auto-inhibited conformation.[1][] This mode of action confers a high degree of selectivity for SHP2 over other protein tyrosine phosphatases (PTPs), including the closely related SHP1.[3][4] this compound effectively suppresses the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers, thereby inhibiting the proliferation of cancer cells driven by receptor tyrosine kinases (RTKs).[1][5] While highly selective for SHP2, some studies have noted potential off-target effects, such as autophagy inhibition, which may contribute to its anti-tumor activity.[6]

Data Presentation: Quantitative Selectivity and Potency

The selectivity of this compound is demonstrated by its potent inhibition of SHP2 while showing minimal to no activity against other phosphatases, particularly SHP1. Its potency against various oncogenic SHP2 mutants has also been characterized.

| Target | IC50 (μM) | Notes |

| SHP2 (Wild-Type) | 0.071 | Potent, allosteric inhibition.[1][3][5] |

| SHP1 | No activity reported | Demonstrates high selectivity over the closely related SHP1 phosphatase.[3][4] |

| SHP2 (D61Y mutant) | 1.241 | |

| SHP2 (E69K mutant) | 0.416 | The E69K mutation is frequently found in leukemia.[7] |

| SHP2 (A72V mutant) | 1.968 | |

| SHP2 (E76K mutant) | 2.896 | Weaker binding of this compound is observed with this mutant.[8] |

| Other PTPs (e.g., PTP1B) | Not specified, but selectivity is high. | Due to the high homology in the catalytic sites of PTPs, achieving selectivity is challenging for active-site inhibitors. This compound's allosteric mechanism bypasses this issue.[5] |

| Tyrosine Kinases (e.g., SRC, PDGFRβ) | No off-target effects reported. | This compound does not directly inhibit SRC or other tyrosine kinases.[9] |

Core Signaling Pathway Inhibition

This compound primarily exerts its anti-tumor effects by downregulating the RAS-ERK (MAPK) signaling cascade. SHP2 is a critical node downstream of receptor tyrosine kinases (RTKs), and its phosphatase activity is required to fully activate RAS and, subsequently, the downstream kinases MEK and ERK. By locking SHP2 in its inactive state, this compound prevents this signal propagation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon findings related to this compound's selectivity. Below are representative protocols for key assays.

Biochemical Phosphatase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified SHP2 protein.

Objective: To determine the IC50 value of this compound against SHP2 and other phosphatases.

Materials:

-

Recombinant human SHP2 and SHP1 proteins.

-

Phosphopeptide substrate (e.g., DiFMUP).

-

Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).

-

This compound compound stock solution in DMSO.

-

384-well assay plates.

-

Plate reader capable of fluorescence detection.

Methodology:

-

Compound Preparation: Perform serial dilutions of the this compound stock solution in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant SHP2 (or other phosphatases for selectivity screening) to the desired concentration in the assay buffer.

-

Assay Reaction:

-

Add 2 µL of the diluted this compound compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the diluted enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the phosphatase reaction by adding 4 µL of the phosphopeptide substrate.

-

-

Detection: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). Measure the fluorescence signal using a plate reader (Excitation/Emission ~355/460 nm for DiFMUP).

-

Data Analysis: Convert fluorescence units to the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment. It relies on the principle that ligand binding can stabilize the target protein, increasing its melting temperature (Tm).[8][10]

Objective: To confirm that this compound directly binds to and stabilizes SHP2 in intact cells.

Materials:

-

HEK293T or other suitable cell line.[8]

-

Cell culture medium and reagents.

-

This compound compound stock solution in DMSO.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Thermocycler.

-

Apparatus for cell lysis (e.g., liquid nitrogen).

-

High-speed centrifuge.

-

Reagents for protein quantification (e.g., SDS-PAGE and Western blot antibodies for SHP2).

Methodology:

-

Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for 1-3 hours in a CO2 incubator.[11]

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 68°C) for 3-5 minutes using a thermocycler, followed by a cooling step at 4°C.

-

Lysis and Separation: Lyse the cells by subjecting them to repeated freeze-thaw cycles. After lysis, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

-

Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble SHP2 at each temperature point using Western blotting or another protein detection method.

-

Interpretation: In the DMSO-treated samples, the amount of soluble SHP2 will decrease as the temperature increases, reflecting protein denaturation. In this compound-treated samples, the protein will be stabilized, resulting in a shift of the melting curve to higher temperatures. This thermal shift (ΔTm) is direct evidence of target engagement.[8]

References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]

- 7. Exploring the dynamic mechanism of allosteric drug this compound inhibiting SHP2E69K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SHP099 In Vitro Protocol for Cancer Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP099 is a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. Dysregulation of Shp2 has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the in vitro evaluation of this compound in cancer cell lines, focusing on its effects on cell viability and key signaling pathways.

Introduction

Shp2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream signaling cascades, most notably the RAS-ERK pathway. By dephosphorylating specific tyrosine residues on signaling proteins, Shp2 facilitates the activation of RAS and subsequently the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, survival, and differentiation. This compound stabilizes Shp2 in an auto-inhibited conformation, thereby preventing its catalytic activity and suppressing downstream signaling. These application notes offer standardized protocols for assessing the anti-proliferative effects of this compound and its impact on the SHP2 signaling pathway in cancer cell lines.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | 5.14 | EGFR-driven |

| Detroit 562 | Pharyngeal Carcinoma | 3.76 | EGFR-driven |

| SUM-52 | Breast Cancer | 49.62 | FGFR-driven |

| KATO III | Gastric Carcinoma | 17.28 | FGFR-driven |

| JHH-7 | Hepatocellular Carcinoma | 45.32 | FGFR-driven |

| Hep3B | Hepatocellular Carcinoma | 19.08 | FGFR-driven |

| PC9 | Non-Small Cell Lung Cancer | 7.536 (24h) | - |

| PC9GR | Gefitinib-Resistant NSCLC | 8.900 (24h) | - |

| RPMI-8226 | Multiple Myeloma | Dose- and time-dependent inhibition observed | Specific IC50 not provided |

| NCI-H929 | Multiple Myeloma | Dose- and time-dependent inhibition observed | Specific IC50 not provided |

| Caco-2 | Colorectal Carcinoma | ~20 | - |

| CW-2 | Colorectal Carcinoma | ~20 | - |

| RKO | Colorectal Carcinoma | ~30 | - |

| Colo205 | Colorectal Carcinoma | ~30 | - |

| SW480 | Colorectal Carcinoma | ~30 | - |

| SW620 | Colorectal Carcinoma | ~40 | - |

Experimental Protocols

Cell Viability Assay (CCK-8 Protocol)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Following the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only with CCK-8) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis of p-ERK and Total ERK

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels in cancer cells treated with this compound by Western blotting.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2, 6, or 24 hours).

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysates on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again for 1 hour.

-

Incubate the membrane with the primary antibody against total ERK1/2 (typically 1:1000 dilution) overnight at 4°C.

-

Repeat the washing, secondary antibody incubation, and detection steps as described above.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Mandatory Visualization

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflows for in vitro analysis of this compound.

Application Notes and Protocols for Determining SHP099 IC50

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP099 is a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][3] Shp2 is a key component of the RAS-ERK signaling pathway, which is frequently dysregulated in various cancers.[2][4][5][6] By stabilizing Shp2 in an auto-inhibited conformation, this compound effectively blocks downstream signaling, leading to reduced cell proliferation and tumor growth.[1][2][7] These application notes provide detailed protocols for determining the IC50 of this compound in various biochemical and cellular assays, enabling researchers to accurately assess its potency and efficacy.

Data Presentation: this compound IC50 Values

The following tables summarize the reported IC50 values for this compound in biochemical and cellular assays.

Table 1: Biochemical IC50 Values of this compound against Wild-Type and Mutant SHP2

| Target | IC50 (µM) | Assay Conditions |

| SHP2 (Wild-Type) | 0.071 | Fluorescence-based biochemical assay.[1][2][3][8] |

| SHP2 (D61Y) | 1.241 | Not specified.[9] |

| SHP2 (E69K) | 0.416 | Not specified.[9][10] |

| SHP2 (A72V) | 1.968 | Not specified.[9] |

| SHP2 (E76K) | 2.896 | Not specified.[9] |

Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

| MV4-11 (Leukemia) | 0.32 | Cell proliferation assay.[9] |

| TF-1 (Erythroleukemia) | 1.73 | Cell proliferation assay.[9] |

| KYSE-520 (Esophageal Cancer) | 1.4 | Cell proliferation assay.[11] |

| MDA-MB-468 (Breast Cancer) | ~0.25 (p-ERK inhibition) | SureFire p-ERK assay.[12] |

Signaling Pathway and Mechanism of Action

This compound is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of Shp2.[1][13] This binding stabilizes the auto-inhibited conformation of Shp2, preventing its activation and subsequent dephosphorylation of target proteins. The primary signaling pathway affected by this compound is the RAS-ERK pathway, which is crucial for cell proliferation and survival.

Experimental Protocols

Biochemical Assay for SHP2 Inhibition (Fluorescence-Based)

This protocol describes a fluorescence-based in vitro assay to determine the IC50 of this compound against Shp2 using a synthetic phosphopeptide substrate.

Materials:

-

Recombinant human SHP2 protein

-

This compound

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.